p-Menthane-3,8-diol p-Menthane-3,8-diol P-menthane-3,8-diol is a p-menthane monoterpenoid in which p-menthane carries hydroxy groups at C-3 and C-8. It derives from a hydride of a p-menthane.
p-Menthane-3, 8-diol, also known as terpin hydrate or cubebaol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menthane-3, 8-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, p-menthane-3, 8-diol is primarily located in the cytoplasm. p-Menthane-3, 8-diol can be converted into p-menthane. p-Menthane-3, 8-diol is an eucalyptus, herbal, and minty tasting compound that can be found in fruits. This makes p-menthane-3, 8-diol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 42822-86-6
VCID: VC20856528
InChI: InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
SMILES: CC1CCC(C(C1)O)C(C)(C)O
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

p-Menthane-3,8-diol

CAS No.: 42822-86-6

Cat. No.: VC20856528

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

p-Menthane-3,8-diol - 42822-86-6

Specification

Description P-menthane-3,8-diol is a p-menthane monoterpenoid in which p-menthane carries hydroxy groups at C-3 and C-8. It derives from a hydride of a p-menthane.
p-Menthane-3, 8-diol, also known as terpin hydrate or cubebaol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menthane-3, 8-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, p-menthane-3, 8-diol is primarily located in the cytoplasm. p-Menthane-3, 8-diol can be converted into p-menthane. p-Menthane-3, 8-diol is an eucalyptus, herbal, and minty tasting compound that can be found in fruits. This makes p-menthane-3, 8-diol a potential biomarker for the consumption of this food product.
CAS No. 42822-86-6
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Standard InChI InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
Standard InChI Key LMXFTMYMHGYJEI-UHFFFAOYSA-N
SMILES CC1CCC(C(C1)O)C(C)(C)O
Canonical SMILES CC1CCC(C(C1)O)C(C)(C)O

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